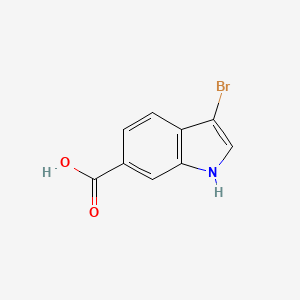

3-Bromo-1H-indole-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-4-11-8-3-5(9(12)13)1-2-6(7)8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNVEIYDUGPMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573895 | |

| Record name | 3-Bromo-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219508-19-7 | |

| Record name | 3-Bromo-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-1H-indole-6-carboxylic acid chemical structure and properties

An In-depth Technical Guide to 3-Bromo-1H-indole-6-carboxylic acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering detailed data, experimental insights, and visualization of related biological pathways.

Chemical Identity and Structure

This compound is a substituted indole derivative. The indole scaffold is a common motif in biologically active compounds and pharmaceuticals. The presence of a bromine atom at the 3-position and a carboxylic acid group at the 6-position provides specific steric and electronic properties that can be exploited in molecular design.

Chemical Structure:

-

IUPAC Name: this compound

-

Canonical SMILES: C1=CC2=C(C=C1C(=O)O)NC(=C2)Br

-

InChI Key: InChI=1S/C9H6BrNO2/c10-7-5-11-8-3-1-2-4(9(12)13)6(8)7/h1-3,5,11H,(H,12,13)

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public literature. However, data for closely related isomers are presented below for comparative purposes.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 219508-19-7 | |

| Molecular Weight | 240.06 g/mol | [1] |

| Appearance | White or light yellow powder (Isomer: 6-Bromo-1H-indole-3-carboxylic acid) | [1] |

| Melting Point | 238-240 °C (decomposes) (Isomer: 5-Bromo-1H-indole-3-carboxylic acid) | [3] |

| Boiling Point | 240 °C (lit.) (Isomer: 5-Bromo-1H-indole-3-carboxylic acid) | [3] |

| Density | 1.838 g/cm³ (Isomer: 5-Bromo-1H-indole-3-carboxylic acid) | [3] |

| pKa | 3.68 ± 0.30 (Predicted) (Isomer: 5-Bromo-1H-indole-3-carboxylic acid) | [3] |

Spectroscopic Data

Table 2: Representative Spectroscopic Data of Related Bromo-Indole Derivatives

| Data Type | Compound | Key Signals and Observations | Source |

| ¹H NMR | 1-(6-bromo-1H-indol-3-yl)propan-1-one (400 MHz, CD₃COCD₃) | δ 8.24 (d, J = 8.5 Hz, 1H, H-4); 8.23 (s, 1H, H-7); 7.69 (s, 1H, H-2); 7.33 (dd, J = 1.8 and 8.5 Hz, 1H, H-5) | [4] |

| ¹³C NMR | 1-(6-bromo-1H-indol-3-yl)propan-1-one (100 MHz, CD₃COCD₃) | δ 195.5 (C=O); 137.8 (C-8); 133.8 (C-2); 125.0 (C-5); 124.7 (C-9); 123.8 (C-4); 116.9 (C-3); 115.8 (C-7); 114.7 (C-6) | [4] |

| Mass Spec. (EI-MS) | 1-(6-bromo-1H-indol-3-yl)propan-1-one | m/z (%): 252 (4) M⁺, 251 (20), 224 (94), 222 (100), 194 (12), 143 (15), 115 (24) | [4] |

| Mass Spec. Fragmentation | General Carboxylic Acids | Prominent peaks from the loss of •OH (M-17) and •COOH (M-45) are characteristic. | [5] |

Synthesis and Reactivity

While a specific, documented synthesis for this compound was not found in the provided search results, a general synthetic strategy can be proposed based on established indole chemistry. A plausible route would involve the bromination of a suitable 1H-indole-6-carboxylic acid precursor.

A regioselective synthesis for a related compound, 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, has been developed, highlighting that control of substitution patterns on the indole ring is a key challenge.[6] The carboxylic acid moiety allows for standard derivatization, such as esterification or amidation, to produce a library of compounds for biological screening.

Applications in Drug Development

Indole derivatives are crucial building blocks in synthesizing pharmaceuticals.[7] Bromo-substituted indole carboxylic acids, in particular, serve as key intermediates in the development of therapeutic agents.

-

Anticancer Agents: A related isomer, 5-Bromo-1H-indole-3-carboxylic acid, is used as an intermediate for synthesizing inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase.[3] These inhibitors disrupt angiogenesis, a critical process in tumor growth and metastasis.[3]

-

Neurological Disorders: 6-Bromo-1H-indole-3-carboxylic acid is a key intermediate in synthesizing pharmaceuticals targeting neurological disorders.[1]

-

Antimicrobial Agents: Indole-based compounds, including bromo-substituted derivatives, have been investigated for their antimicrobial properties and their ability to potentiate existing antibiotics.[8]

Biological Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The diagram below illustrates the VEGFR-2 signaling pathway, a key target in anti-angiogenic cancer therapy. Inhibitors derived from bromo-indole-carboxylic acid precursors can block the ATP-binding site of the tyrosine kinase domain, thereby inhibiting downstream signaling.

Caption: VEGFR-2 signaling pathway and inhibition by an indole-based drug.

General Experimental Workflow: Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a novel indole derivative for drug discovery purposes.

Caption: General workflow for synthesis and evaluation of indole derivatives.

Experimental Protocols

General Protocol for Amide Coupling

This protocol is adapted from the synthesis of indole-3-carboxamido-polyamine conjugates and is a general method for creating amide derivatives from the carboxylic acid group.[8]

-

Activation: Dissolve this compound (1.0 equiv.), EDC·HCl (1.3 equiv.), and HOBt (1.3 equiv.) in a suitable dry solvent (e.g., CH₂Cl₂ or DMF).

-

Stirring: Stir the solution at 0 °C for 10-15 minutes under an inert atmosphere (e.g., Nitrogen).

-

Amine Addition: Add the desired primary or secondary amine (1.0 equiv.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (3.0 equiv.).

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water or saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol for Single-Crystal X-ray Diffraction

This protocol is based on the crystallographic study of 6-Bromo-1H-indole-3-carboxylic acid and is used for unambiguous structure determination of crystalline solids.[2][7]

-

Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent system (e.g., methanol). Allow the solvent to evaporate slowly in a dark, vibration-free environment over several days to grow single crystals suitable for diffraction.[7]

-

Data Collection: Mount a suitable crystal on a diffractometer (e.g., Rigaku SCXmini).[2] Collect diffraction data at a controlled temperature (e.g., 293 K) using an appropriate radiation source (e.g., Mo Kα).[2]

-

Data Reduction: Process the collected data, including integration of reflection intensities and applying corrections for absorption.[2]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., SHELXS97) and refine the structural model against the experimental data (e.g., using SHELXL97).[2] This process yields precise bond lengths, angles, and information on intermolecular interactions like hydrogen bonding.[2]

References

3-Bromo-1H-indole-6-carboxylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-1H-indole-6-carboxylic acid, including its fundamental chemical properties. Due to the limited availability of in-depth experimental data specifically for this compound, this guide also incorporates relevant information on closely related bromo-indole carboxylic acid isomers to provide a broader context for research and development.

Core Compound Identification

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 219508-19-7 | [1] |

| Molecular Weight | 240.06 g/mol | [1] |

| Molecular Formula | C₉H₆BrNO₂ |

Synthesis and Applications of Bromo-Indole Carboxylic Acids

Indole derivatives, including bromo-indole carboxylic acids, are significant building blocks in the synthesis of pharmaceuticals and other biologically active compounds. For instance, 5-Bromo-1H-indole-3-carboxylic acid serves as a key intermediate in the creation of indole derivatives that act as inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, which is crucial in angiogenesis and a target in cancer therapy.[2] Derivatives of 6-bromo-1H-indole are also explored for their potential as fungicidal agents, interfering with metabolic pathways essential for spore germination.

Experimental Data for a Related Isomer: 6-Bromo-1H-indole-3-carboxylic Acid

The following table summarizes the crystallographic data for the related isomer, 6-Bromo-1H-indole-3-carboxylic acid, which provides insight into the structural characteristics of this class of compounds.

| Parameter | Value |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.2229(14) Å, b = 11.874(2) Å, c = 11.079(2) Å, β = 108.37(3)° |

| Volume | 901.7(3) ų |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature | 293 K |

| Dihedral Angle | The dihedral angle between the –COOH group and the ring system is 6.4°. |

Data sourced from a single-crystal X-ray study of 6-Bromo-1H-indole-3-carboxylic acid.

Experimental Protocol: Crystallization

A solution of 6-Bromo-1H-indole-3-carboxylic acid (0.2 g) in methanol (20 ml) was placed in a dark location. Yellow single crystals suitable for X-ray diffraction were obtained through the slow evaporation of the solvent over a period of seven days.[3][4]

Illustrative Workflow for Compound Screening

Given that specific signaling pathway information for this compound is not available, the following diagram illustrates a general workflow for the screening of novel chemical entities, such as indole derivatives, in a drug discovery context.

Caption: A generalized workflow for the discovery and development of novel chemical compounds.

This guide serves as a foundational resource for professionals engaged in the research and development of indole-based compounds. While detailed experimental data for this compound remains to be broadly published, the provided information on related isomers offers valuable insights for further investigation.

References

The Biological Frontier of Indole-6-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among its many derivatives, substituted indole-6-carboxylic acids have emerged as a promising class of compounds with significant potential in the development of novel therapeutics. Their structural versatility allows for fine-tuning of physicochemical properties and biological targets, leading to potent anticancer, antimicrobial, and enzyme-inhibitory activities. This technical guide provides an in-depth overview of the biological activities of substituted indole-6-carboxylic acids, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid researchers and drug development professionals in this exciting field.

Anticancer and Enzyme Inhibitory Activity

Substituted indole-6-carboxylic acids have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Anticancer and Enzyme Inhibition Data

The following tables summarize the in vitro anticancer and enzyme inhibitory activities of two series of 1-methyl-1H-indole-6-carboxylic acid derivatives: hydrazine-1-carbothioamides and oxadiazoles.[1]

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Substituted Indole-6-Carboxylic Acid Derivatives [1]

| Compound | Substitution (R) | HepG2 | HCT-116 | A549 |

| Hydrazine-1-carbothioamides (Targeting EGFR) | ||||

| 4a | H | 0.15 | 0.21 | 0.28 |

| 4b | 4-NO2 | 0.29 | 0.35 | 0.41 |

| Oxadiazoles (Targeting VEGFR-2) | ||||

| 6a | H | 0.33 | 0.42 | 0.51 |

| 6b | 4-F | 0.28 | 0.36 | 0.45 |

| 6c | 4-Cl | 0.18 | 0.25 | 0.32 |

| 6d | 4-Br | 0.22 | 0.29 | 0.37 |

| 6e | 4-NO2 | 0.25 | 0.31 | 0.39 |

| Erlotinib (EGFR inhibitor) | - | 0.11 | 0.16 | 0.22 |

| Sorafenib (VEGFR-2 inhibitor) | - | 0.13 | 0.19 | 0.25 |

Table 2: In Vitro Enzyme Inhibitory Activity (IC50 in µM) of Selected Indole-6-Carboxylic Acid Derivatives [1]

| Compound | EGFR Inhibition | VEGFR-2 Inhibition |

| 4a | 0.08 | >10 |

| 6c | >10 | 0.11 |

| Erlotinib | 0.06 | - |

| Sorafenib | - | 0.09 |

Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Substituted indole-6-carboxylic acids, such as compound 4a , have been shown to inhibit EGFR, thereby blocking these downstream signals.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. This process is critical for tumor growth and metastasis. The binding of VEGF-A to VEGFR-2 triggers downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival. Compounds like 6c selectively inhibit VEGFR-2, thereby disrupting the angiogenic process.

Antimicrobial Activity

While specific data for indole-6-carboxylic acids is emerging, the broader class of indole derivatives has shown significant promise as antimicrobial agents against a range of bacteria and fungi. The data presented below for various indole derivatives provides a strong rationale for the exploration of substituted indole-6-carboxylic acids in this therapeutic area.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of indole derivatives against various microbial strains.

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of Various Indole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Indole-thiadiazole (2c) | Bacillus subtilis | 3.125 | [2] |

| Indole-triazole (3c) | Bacillus subtilis | 3.125 | [2] |

| Indole-thiadiazole (2c) | MRSA | > Ciprofloxacin | [2] |

| Indole-triazole (3d) | MRSA | > Ciprofloxacin | [2] |

| 5-iodoindole | Acinetobacter baumannii (XDRAB) | 64 | [3] |

| 6-bromoindole | Acinetobacter baumannii (XDRAB) | 64 | [3] |

| 4-bromo-6-chloroindole | Staphylococcus aureus | 20-30 | [4] |

| 6-bromo-4-iodoindole | Staphylococcus aureus | 20-30 | [4] |

| Indole-2-carboxamide (2) | Enterococcus faecalis | 8 | [5] |

| Indole-2-carboxamide (2) | Candida albicans | 8 | [5] |

Experimental Protocols

Synthesis Workflow

The synthesis of substituted indole-6-carboxylic acid derivatives typically involves a multi-step process, starting from a commercially available indole-6-carboxylic acid or a suitable precursor. A general workflow is depicted below.

A more specific example is the synthesis of 1-methyl-1H-indole-6-carboxylic acid derivatives.[1]

-

Esterification: Methyl 1H-indole-6-carboxylate is synthesized from indole-6-carboxylic acid.

-

N-Methylation: The methyl ester is then N-methylated using a suitable methylating agent (e.g., methyl iodide) to yield methyl 1-methyl-1H-indole-6-carboxylate.

-

Hydrazinolysis: The resulting ester is reacted with hydrazine hydrate to form 1-methyl-1H-indole-6-carbohydrazide.

-

Formation of Hydrazine-1-carbothioamides: The carbohydrazide is treated with various isothiocyanates to yield the target hydrazine-1-carbothioamide derivatives.

-

Formation of Oxadiazoles: Alternatively, the carbohydrazide can be cyclized to form an oxadiazole ring, which is then further substituted.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HepG2, HCT-116, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (substituted indole-6-carboxylic acids)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (substituted indole-6-carboxylic acids)

-

Standard antimicrobial agents (positive controls)

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Microplate reader (optional, for spectrophotometric reading)

Protocol:

-

Compound Preparation: Prepare a stock solution of each test compound. Make serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL for bacteria). Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm with a microplate reader.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the rational design of more potent and selective drugs.

Anticancer Activity SAR

For the 1-methyl-1H-indole-6-carboxylic acid derivatives targeting EGFR and VEGFR-2, several SAR observations can be made:[1]

-

Hydrazine-1-carbothioamides (EGFR inhibitors): The presence of an electron-withdrawing group (e.g., 4-NO2 on the phenyl ring) in compound 4b slightly decreases the anticancer activity compared to the unsubstituted compound 4a . This suggests that the electronic properties of the substituent on the phenyl ring can modulate the inhibitory activity against EGFR.

-

Oxadiazoles (VEGFR-2 inhibitors): The nature of the substituent on the 4-position of the phenyl ring significantly influences the anticancer activity. Halogen substitution appears to be favorable, with the chloro-substituted derivative (6c ) exhibiting the most potent activity among the tested compounds. This highlights the importance of both electronic and steric factors in the interaction with the VEGFR-2 active site.

Antimicrobial Activity SAR

From the broader class of indole derivatives, the following SAR trends for antimicrobial activity can be inferred:

-

Halogenation: The position and number of halogen substituents on the indole ring play a critical role in antibacterial activity. Di-halogenated indoles, such as 4-bromo-6-chloroindole and 6-bromo-4-iodoindole, show significantly enhanced activity against Staphylococcus aureus compared to the parent indole or mono-halogenated derivatives.[4]

-

Substitution at the 2- and 3-positions: The nature of the substituent at the 2- and 3-positions of the indole ring can significantly impact antimicrobial and antifungal activity. For instance, the introduction of thiadiazole and triazole moieties at these positions can lead to potent activity against both bacteria and fungi.[2]

-

Carboxamide Moiety: The presence of a carboxamide group, as seen in indole-2-carboxamides, can confer significant activity against both Gram-positive bacteria and fungi.[5]

Conclusion

Substituted indole-6-carboxylic acids represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as anticancer agents, through the targeted inhibition of key kinases like EGFR and VEGFR-2, and the strong potential for antimicrobial applications, underscore their importance in modern drug discovery. The detailed protocols and structure-activity relationship insights provided in this guide aim to facilitate further research and development in this area. Future efforts should focus on expanding the chemical diversity of this compound class, exploring a wider range of biological targets, and conducting in vivo studies to validate the promising in vitro activities. The continued exploration of substituted indole-6-carboxylic acids holds great promise for the discovery of next-generation therapies for cancer and infectious diseases.

References

- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. turkjps.org [turkjps.org]

- 3. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Rising Tide of Bromoindoles: A Technical Guide to Their Role in Medicinal Chemistry and Drug Discovery

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of brominated indole compounds for researchers, scientists, and drug development professionals.

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of a bromine atom to this privileged structure gives rise to the bromoindoles, a class of compounds with remarkably diverse and potent biological activities. From the deep blue of ancient dyes to the forefront of modern pharmacology, bromoindoles have emerged as a significant area of interest in the quest for novel therapeutics. This technical guide provides a comprehensive overview of the pivotal role of bromoindoles in medicinal chemistry and drug discovery, summarizing key data, detailing experimental methodologies, and visualizing the complex biological pathways they modulate.

Natural Origins and Synthetic Versatility

Bromoindoles are predominantly found in marine organisms, which utilize halogenation as a common biosynthetic strategy, likely as a chemical defense mechanism.[1] Sponges of the genera Rhopaloeides and Hyrtios, as well as marine algae and mollusks, are rich sources of these compounds.[1][2] Perhaps the most historically significant bromoindole is 6,6'-dibromoindigo, the primary component of Tyrian purple, a dye highly prized in antiquity.[3][4][5]

In the laboratory, the bromine atom serves as a versatile synthetic handle, enabling a wide array of chemical modifications. Bromoindoles are key intermediates in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse functional groups to build complex molecular architectures.[6][7][8] This synthetic tractability makes bromoindoles attractive starting points for the development of compound libraries for high-throughput screening and lead optimization.

Key Therapeutic Areas and Mechanisms of Action

Bromoindoles have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for drug development in several key therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of bromoindoles. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including colon, liver, and breast cancer.[5][9][10][11] One of the key mechanisms underlying their anticancer effects is the inhibition of protein kinases. The indole scaffold can mimic the adenine portion of ATP, and bromoindole derivatives have been developed as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF kinase, which are crucial for cancer cell growth and survival.[5][11][12] For instance, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis.[5][11] Another bromoindole, 3-(2-Bromoethyl)-indole (BEI-9), has been shown to inhibit the growth of colon cancer cells and reduce the levels of cyclin D1 and A.[10]

Antimicrobial and Antibiotic Potentiation

With the rise of antibiotic resistance, the discovery of new antimicrobial agents is a global health priority. Bromoindoles have emerged as a promising class of antimicrobials with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][13] For example, 6-bromoindolglyoxylamido derivatives have shown potent antimicrobial activity, with their mechanism of action attributed to the rapid permeabilization and depolarization of the bacterial membrane.[12][13]

Beyond their intrinsic antimicrobial activity, certain bromoindoles can act as antibiotic potentiators, restoring the efficacy of existing antibiotics against resistant bacterial strains.[13] For instance, some 5-bromoindole-3-acetamide derivatives of spermine have been shown to enhance the activity of doxycycline against Pseudomonas aeruginosa.[14]

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a hallmark of many diseases, and bromoindoles have demonstrated significant anti-inflammatory properties. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[15] By inhibiting NF-κB, bromoindoles can downregulate the expression of pro-inflammatory genes and the production of inflammatory mediators.[15]

Furthermore, many bromoindoles are agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor involved in regulating immune responses.[16][17] Activation of AhR by these compounds can lead to the induction of xenobiotic-metabolizing enzymes like CYP1A1 and modulate immune cell function.[16][17]

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of representative bromoindole compounds against various targets.

Table 1: Anticancer Activity of Bromoindoles (IC50 values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(2-Bromoethyl)-indole (BEI-9) | SW480 (colon) | 12.5 | [10] |

| 3-(2-Bromoethyl)-indole (BEI-9) | HCT116 (colon) | 5 | [10] |

| 5-Bromoindole-2-carboxylic acid derivative 3a | HepG2 (liver) | 1.89 | [11] |

| 5-Bromoindole-2-carboxylic acid derivative 3a | A549 (lung) | 2.56 | [11] |

| 5-Bromoindole-2-carboxylic acid derivative 3a | MCF-7 (breast) | 3.12 | [11] |

| 5-Bromo-indole-3-glyoxyl-D-tryptophan (46) | P. falciparum 3D7 | 7.4 | [18] |

| 5-Bromo-indole-3-glyoxyl-D-tryptophan (46) | P. falciparum Dd2 | 8.2 | [18] |

Table 2: Antimicrobial Activity of Bromoindoles (MIC values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 | [6][16] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Staphylococcus aureus | 8 | [6][16] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Klebsiella pneumoniae | 8 | [6][16] |

| 6-bromoindol-3-ylglyoxylamido-polyamine 37 | Staphylococcus intermedius | 3.125 | [14] |

| 6-bromoindol-3-ylglyoxylamido-polyamine 38 | Staphylococcus aureus | 3.125 | [14] |

| 5-bromoindole-3-acetamide derivative of spermine 5 | E. coli (with doxycycline) | 3.125 | [14] |

Table 3: Aryl Hydrocarbon Receptor (AhR) Agonist Activity of Bromoindoles (EC50 values)

| Compound | Cell Line | EC50 (nM) | Reference |

| Indirubin | Yeast Reporter System | 0.2 | [19] |

| Indirubin | Human Hepatoma Cells | 100 | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of bromoindoles.

Synthesis of 5-Bromoindole

This protocol describes a general method for the synthesis of 5-bromoindole.

Materials:

-

Indole

-

Alcoholic organic solvent (e.g., isopropanol, ethanol, methanol)

-

Aqueous solution of sodium bisulfite or potassium bisulfite

-

Acetic anhydride

-

Ester or benzene organic solvent

-

Bromine

-

Aqueous solution of sodium hydroxide or potassium hydroxide

Procedure:

-

Intermediate I Formation: Dissolve indole in an alcoholic organic solvent. Add an aqueous solution of sodium or potassium bisulfite and react for 15-20 hours. Filter the reaction solution, wash, and dry the precipitate to obtain intermediate I.[20]

-

Intermediate II Formation: Mix intermediate I with acetic anhydride. Heat the mixture to 68-75°C and react for 2-3 hours. Add an ester or benzene organic solvent and react for another 0.5-1 hour. Cool to room temperature, filter, wash, and dry the precipitate to obtain intermediate II.[20]

-

Bromination and Hydrolysis: Dissolve intermediate II in water and cool to 0-5°C. Add bromine and maintain the reaction for 1-3 hours. Raise the temperature to room temperature and continue the reaction for 1-2 hours. Add an aqueous solution of sodium or potassium bisulfite and react for 10-30 minutes. Add an aqueous solution of sodium or potassium hydroxide and reflux for 12-18 hours. Cool the reaction solution to precipitate the product. Filter, wash, and dry the crystals to obtain 5-bromoindole.[20]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

Bromoindole test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[2][20][21][22]

-

Compound Treatment: Treat the cells with various concentrations of the bromoindole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[2][20][21][22]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2][20][21][22]

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[2][20][21][22]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2][20][21][22]

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Mueller-Hinton broth (MHB)

-

Bromoindole test compound

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the bromoindole compound in MHB in the wells of a 96-well plate.[7][10][19][23][24]

-

Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[7][10][19][23][24]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[7][10][19][23][24]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7][10][19][23][24]

Luciferase Reporter Assay for NF-κB and AhR Signaling

This assay measures the activation of a specific signaling pathway by quantifying the expression of a luciferase reporter gene.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Cell culture medium

-

Luciferase reporter plasmid containing NF-κB or AhR response elements

-

Transfection reagent

-

Bromoindole test compound

-

Stimulating agent (e.g., TNF-α for NF-κB, TCDD for AhR)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 96-well plate.[1][6][9][14][16][17][25][26][27]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the bromoindole compound. For antagonist assays, co-treat with a known agonist.[1][6][9][14][16][17][25][26][27]

-

Stimulation: For NF-κB inhibition assays, stimulate the cells with an appropriate agent like TNF-α.[1][6][9][16][17]

-

Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).

-

Luciferase Assay: Lyse the cells and add the luciferase assay reagent.[1][6][9][14][16][17][25][26][27]

-

Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the activity of the signaling pathway. Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability.[1][6][9][14][16][17][25][26][27]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows involving bromoindoles.

Future Perspectives and Drug Development

The diverse biological activities and synthetic accessibility of bromoindoles make them a highly attractive class of compounds for drug discovery. While many bromoindole-containing compounds have shown promise in preclinical studies, further research is needed to advance them into clinical trials.[28][29][30] Challenges in drug development include optimizing selectivity to minimize off-target effects and improving pharmacokinetic properties such as bioavailability and metabolic stability.

Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To design more potent and selective bromoindole derivatives.

-

Target Identification: To elucidate the precise molecular targets of bromoindoles with interesting phenotypes.

-

Combination Therapies: To investigate the synergistic effects of bromoindoles with existing drugs, particularly in the context of cancer and infectious diseases.

-

Preclinical and Clinical Development: To advance the most promising bromoindole candidates through the drug development pipeline.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. nbinno.com [nbinno.com]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. protocols.io [protocols.io]

- 11. benthamdirect.com [benthamdirect.com]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. protocols.io [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. atcc.org [atcc.org]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. ibg.kit.edu [ibg.kit.edu]

- 25. indigobiosciences.com [indigobiosciences.com]

- 26. Detection of aryl hydrocarbon receptor agonists in human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 27. indigobiosciences.com [indigobiosciences.com]

- 28. Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development [mdpi.com]

- 29. Preclinical development of camptothecin derivatives and clinical trials in pediatric oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Marine-Sourced Anti-Cancer and Cancer Pain Control Agents in Clinical and Late Preclinical Development | MDPI [mdpi.com]

The Deep Dive: A Technical Guide to the Natural Product Origins of Brominated Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a rich source of novel bioactive compounds with significant potential for drug discovery and development. Among these, brominated indole compounds have emerged as a particularly promising class of marine natural products. Characterized by an indole core functionalized with one or more bromine atoms, these molecules exhibit a wide spectrum of potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This in-depth technical guide explores the natural origins of these fascinating compounds, detailing their sources, biological activities, and the experimental methodologies crucial for their study.

Major Classes and Natural Sources of Brominated Indole Compounds

Brominated indoles are predominantly isolated from marine invertebrates, particularly sponges and mollusks, as well as from marine-associated microorganisms like cyanobacteria. These organisms have evolved unique biosynthetic pathways to incorporate bromine, an element abundant in seawater, into their secondary metabolites.

Table 1: Major Classes of Brominated Indole Compounds and Their Natural Sources

| Class of Compound | Sub-Class/Example(s) | Natural Source(s) |

| Simple Brominated Indoles | 6-bromoindole, 6-bromoisatin, 5,6-dibromotryptamine | Marine mollusks (Dicathais orbita), Sponges (Hyrtios sp., Rhopaloeides odorabile)[1][2][3] |

| Tyrian Purple and Precursors | 6,6'-dibromoindigo, Tyrindoxyl sulfate, Tyrindoleninone | Marine mollusks (Muricidae family, e.g., Murex brandaris, Dicathais orbita)[4][5][6] |

| Aplysinopsins | Aplysinopsin, 6-bromoaplysinopsin | Sponges (Aplysinopsis sp., Smenospongia aurea, Hyrtios erecta), Corals (Tubastrea sp.)[5][7][8][9][10] |

| Bis- and Tris-indole Alkaloids | Gelliusines A and B | Deep-water sponges (Gellius or Orina sp.)[7] |

| Related Brominated Compounds | Polybrominated Diphenyl Ethers (PBDEs) | Sponges (Dysidea sp., Lamellodysidea herbacea)[11][12] |

Quantitative Bioactivity Data

The unique chemical structures of brominated indoles confer a range of biological activities, making them attractive candidates for therapeutic development. The presence of bromine often enhances the potency of these compounds compared to their non-halogenated counterparts.

Table 2: Anti-inflammatory Activity of Selected Brominated Indoles

| Compound | Assay | Cell Line | IC₅₀ (µM) | Source Organism |

| 6-Bromoisatin | NO Inhibition | RAW 264.7 macrophages | 120[13] | Dicathais orbita |

| 6-Bromoisatin | PGE₂ Inhibition | 3T3 fibroblasts | 293.02[13] | Dicathais orbita |

| Tyrindoleninone | NO Inhibition | RAW 264.7 macrophages | 103[14] | Dicathais orbita |

| 5-Bromoisatin | TNFα Inhibition | RAW 264.7 macrophages | 38.05[14][15] | Synthetic analogue |

| 6-Bromoindole | PGE₂ Inhibition | 3T3 fibroblasts | 223.28[13] | Dicathais orbita |

Table 3: Anticancer and Cytotoxic Activity of Selected Brominated Indoles

| Compound | Cell Line | Activity | IC₅₀ (µM) | Source Organism |

| 6-Bromoisatin | HT29 (Colon Cancer) | Proliferation Inhibition | 223[16] | Dicathais orbita |

| Aplysinopsin | P388 (Leukemia) | Cytotoxicity | Not specified | Thorecta aplysinopsis |

| 6-Bromoaplysinopsin | Plasmodium falciparum (D6 clone) | Antimalarial | 0.34 µg/mL | Smenospongia aurea[7] |

| Gelliusines A and B | KB, P-388, HT-29, NSCLCN-6 | Cytotoxicity | 10-20 µg/mL | Gellius or Orina sp.[7] |

| Konbamidin | HeLa (Cervical Cancer) | Cytotoxicity | 5.4 µg/mL | Ircinia sp.[7] |

| 12-N-methyl stevensine | L5187Y (Mouse Lymphoma) | Cytotoxicity | 3.5 µg/mL | Stylissa sp.[17] |

Table 4: Antimicrobial Activity of Selected Brominated Indoles and Related Compounds

| Compound | Target Organism | MIC (µg/mL) | Source Organism |

| Tulongicin A | Staphylococcus aureus | 1.2[18][19] | Topsentia sp. |

| Dihydrospongotine C | Staphylococcus aureus | 3.7[18][19] | Topsentia sp. |

| Polybrominated Diphenyl Ether (2-(2',4'-dibromophenoxy)-3,5-dibromophenol) | Bacillus subtilis | 0.20[6] | Dysidea herbacea |

| Polybrominated Diphenyl Ether (Compound 1d) | Bacillus subtilis | 2.8 | Lamellodysidea herbacea[20] |

Experimental Protocols

The successful isolation, characterization, and biological evaluation of brominated indole compounds rely on a suite of specialized experimental techniques.

Extraction and Isolation Workflow

The isolation of brominated indoles from their natural sources is a multi-step process that typically involves solvent extraction followed by various chromatographic purification techniques.

Detailed Methodologies:

-

Extraction: The initial extraction is typically performed with a mixture of polar and non-polar solvents, such as dichloromethane and methanol, to capture a broad range of metabolites.[21]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning using a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, n-butanol) to separate compounds based on their polarity.[22]

-

Chromatographic Purification: The resulting fractions are further purified using a combination of chromatographic techniques:

-

Size-Exclusion Chromatography: Often performed using Sephadex LH-20 to separate compounds based on their molecular size.

-

Silica Gel Chromatography: A normal-phase technique used to separate compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): The final purification step is typically carried out using reversed-phase HPLC (RP-HPLC) on a C18 column with a gradient of acetonitrile and water, often with the addition of an acid like formic acid to improve peak shape.[9][18][23][24]

-

Structure Elucidation

The definitive identification of brominated indole compounds requires a combination of spectroscopic techniques.

Table 5: Spectroscopic Data for Representative Brominated Indoles

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |

| 6,6'-Dibromoindigo | Insoluble in common NMR solvents. Derivatization required. For N,N'-bis(trifluoroacetyl) derivative in CDCl₃: 8.28 (d), 7.75 (d), 7.56 (dd).[8][11][23] | Insoluble in common NMR solvents. | Characteristic 1:2:1 isotopic pattern for two bromine atoms, with major peaks at m/z 418, 420, and 422.[8] |

| 6-Bromoisatin | ¹H NMR data available in various deuterated solvents. | ¹³C NMR data available. | Molecular ion peaks at m/z 225 and 227, showing the characteristic 1:1 isotopic pattern for one bromine atom.[16][25] |

| 3-Acetoxy-6-bromoindole | (CDCl₃): 7.97 (br, 1H, NH), 7.38 (m, 2H, ArH), 7.19 (m, 2H, ArH), 2.36 (s, 3H, CH₃)[13] | (CDCl₃): 168.91 (C=O), 133.67, 130.29, 123.19, 118.78, 118.65, 116.30, 114.30, 113.97, 20.94 (CH₃)[13] | EIMS, m/z 255 (M+2), 253 (M+)[13] |

Mass Spectrometry: A key feature in the mass spectra of brominated compounds is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximately 1:1 ratio). This results in a pair of peaks (M and M+2) of nearly equal intensity for each fragment containing one bromine atom, and a 1:2:1 pattern for fragments with two bromine atoms.[26]

Biological Assays

NF-κB Reporter Assay:

This assay is used to determine if a compound can inhibit the pro-inflammatory NF-κB signaling pathway.

Protocol Outline:

-

Cell Culture: HEK293T cells containing an NF-κB-driven luciferase reporter gene are cultured in a 96-well plate.[7][17][25][27]

-

Treatment: Cells are pre-treated with the brominated indole compound for a specific duration before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[17][25]

-

Lysis: After incubation, the cells are lysed to release the cellular contents, including the luciferase enzyme.[25]

-

Luminescence Reading: A luciferin-containing substrate is added to the cell lysate, and the resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.[9][25]

Aryl Hydrocarbon Receptor (AhR) Activation Assay:

This assay determines if a compound can bind to and activate the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor involved in cellular responses to environmental contaminants.

Protocol Outline:

-

Cell Culture: A suitable cell line, such as mouse hepatoma (H1L1.1c2) or human hepatoma (HepG2), containing an AhR-responsive reporter gene (e.g., luciferase) is used.[8][11][28][29][30]

-

Treatment: The cells are treated with various concentrations of the brominated indole compound.[28]

-

Reporter Gene Measurement: After incubation, the level of reporter gene expression is quantified. This can be done by measuring luciferase activity or by quantifying the mRNA levels of an AhR target gene, such as CYP1A1, using quantitative real-time PCR (qPCR).[11][28] An increase in reporter gene expression indicates that the compound is an agonist of the AhR.

Biosynthesis of Brominated Indole Compounds

The biosynthesis of brominated indoles originates from the amino acid tryptophan. Specialized enzymes, such as halogenases, are responsible for the regioselective incorporation of bromine onto the indole ring.

Biosynthesis of Tyrian Purple

The vibrant purple dye, Tyrian purple (6,6'-dibromoindigo), is formed through a series of enzymatic and photochemical reactions starting from tyrindoxyl sulfate, which is stored in the hypobranchial gland of Muricid mollusks.

Biosynthesis in Cyanobacteria

Recent metagenomic studies have identified biosynthetic gene clusters in marine cyanobacteria responsible for the production of brominated indoles. These clusters often contain genes for tryptophan halogenases, which catalyze the initial bromination of tryptophan or indole.[4][10][18] The subsequent enzymatic steps can lead to a variety of brominated indole structures.

Conclusion and Future Directions

Brominated indole compounds from marine sources represent a rich and diverse collection of molecules with significant therapeutic potential. Their unique chemical structures and potent biological activities continue to attract the attention of researchers in drug discovery and development. Future research in this area will likely focus on:

-

Discovery of Novel Compounds: Continued exploration of underexplored marine environments and organisms will undoubtedly lead to the discovery of new brominated indole structures with novel biological activities.

-

Chemoenzymatic Synthesis: The elucidation of biosynthetic pathways and the characterization of the involved enzymes will enable the development of chemoenzymatic and synthetic biology approaches for the sustainable production of these valuable compounds.[15][20]

-

Mechanism of Action Studies: In-depth studies to elucidate the precise molecular targets and mechanisms of action of bioactive brominated indoles will be crucial for their development as therapeutic agents.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogues of naturally occurring brominated indoles will provide valuable insights into their structure-activity relationships, guiding the design of more potent and selective drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioactivity of secondary metabolites from marine sponges containing dibrominated indolic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] HPLC-PDA analysis of brominated indirubinoid, indigoid, and isatinoid dyes | Semantic Scholar [semanticscholar.org]

- 5. Bioactive Natural Products of Marine Sponges from the Genus Hyrtios - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Bromoisatin | 6326-79-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. An Overview of Aplysinopsins: Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. tekhelet.com [tekhelet.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. 6-Bromoisatin | 6326-79-0 [chemicalbook.com]

- 17. longdom.org [longdom.org]

- 18. mdpi.com [mdpi.com]

- 19. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 20. Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. chemimpex.com [chemimpex.com]

- 23. Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6′-dibromoindigo - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Using UHPLC–MS profiling for the discovery of new sponge-derived metabolites and anthelmintic screening of the NatureBank bromotyrosine library - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PubChemLite - 6-bromoisatin (C8H4BrNO2) [pubchemlite.lcsb.uni.lu]

- 26. english.gyig.cas.cn [english.gyig.cas.cn]

- 27. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]

- 28. Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 29. lrmh.fr [lrmh.fr]

- 30. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the 3-Bromoindole Functional Group

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and biological activity have made it a cornerstone of medicinal chemistry. Strategic functionalization of the indole ring is paramount for developing novel compounds with tailored properties. Among the various halogenated indoles, 3-bromoindole stands out as a particularly versatile and valuable synthetic intermediate.

The bromine atom at the C3 position serves as a highly effective synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity profile allows for selective modifications, making it an ideal building block for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis and core reactivity of the 3-bromoindole functional group, with a focus on its application in modern synthetic organic chemistry. We will cover key cross-coupling reactions, other significant transformations, detailed experimental protocols, and the application of these methods in drug discovery and materials science.

Caption: General structure of the 3-bromoindole core.

Synthesis of 3-Bromoindole

The direct and selective bromination of the indole nucleus at the C3 position is the most common route to 3-bromoindole. The high electron density at this position makes it susceptible to electrophilic attack.

2.1 Common Synthetic Protocols

A widely used method involves the reaction of indole with N-bromosuccinimide (NBS) in a suitable solvent.[1] Another effective procedure utilizes dioxane dibromide in pyridine; the pyridine acts as a solvent and neutralizes the hydrogen bromide byproduct, which can otherwise lead to decomposition of the product.[2]

2.2 Example Experimental Protocol: Bromination with Dioxane Dibromide

-

Reagents: Indole, Dioxane, Bromine, Pyridine.

-

Procedure:

-

Prepare dioxane dibromide by adding bromine dropwise to an equimolar amount of dioxane at 0°C.

-

Dissolve indole in pyridine in a separate flask under an inert atmosphere (e.g., Argon or Nitrogen) and cool to 0°C.

-

Add the freshly prepared solution of dioxane dibromide dropwise to the indole solution while maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir at 0°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 3-bromoindole.[2]

-

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position of the indole ring is highly amenable to oxidative addition to a Pd(0) center, initiating a variety of powerful cross-coupling reactions. These transformations are fundamental for creating C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling 3-bromoindole with an organoboron species, typically a boronic acid or ester.[3] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Quantitative Data for Suzuki-Miyaura Coupling of 3-Bromoindoles

| Entry | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | p-Tolylboronic acid | Pd/SPhos (5) | SPhos | K₂CO₃ | H₂O/ACN | 37 | >95 | [4] |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Varies | [5] |

| 3 | N-Boc-indole-5-boronic acid | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DME | 80 | 85 | [5] |

| 4 | Phenyl DABO boronate | Not specified | Not specified | Base-free | Not specified | Varies | 77 | [6] |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagents: 3-Bromoindole, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., 1,4-dioxane/water mixture).

-

Procedure:

-

To a reaction vessel, add 3-bromoindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent (e.g., 4:1 dioxane/water) followed by the palladium catalyst (e.g., 3-5 mol%).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the 3-aryl-indole product.[4][5]

-

Heck Coupling

The Heck reaction couples 3-bromoindole with alkenes to form 3-vinylindoles, providing a direct method for C-C bond formation and olefin functionalization.[7] The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[8]

Caption: Simplified catalytic cycle for the Heck reaction.

Quantitative Data for Heck Coupling of 3-Bromoindoles

| Entry | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ | TEA | Silica gel (ball mill) | RT | 80-95 | [9] |

| 2 | Styrene | Pd(OAc)₂ (1) | THP salt | K₂CO₃ | DMF/H₂O | 80 | >95 | [10] |

| 3 | Intramolecular (aryl) | Pd(OAc)₂/PPh₃ (10) | PPh₃ | K₂CO₃ | DMF | 110 | 60-85 | [11] |

Experimental Protocol: Heck Coupling

-

Reagents: 3-Bromoindole, alkene (e.g., styrene), palladium catalyst (e.g., Pd(OAc)₂), ligand (if required), base (e.g., K₂CO₃), and solvent (e.g., DMF/H₂O).

-

Procedure:

-

In a reaction vessel, combine 3-bromoindole (1.0 equiv), the alkene (1.5 equiv), and the base (2.0 equiv).

-

Add the palladium catalyst (1-5 mol%) and any necessary ligand.

-

Add the solvent (e.g., 1:1 DMF/H₂O) and degas the mixture.

-

Heat the reaction to the specified temperature (e.g., 80°C) and stir until the reaction is complete as monitored by TLC.[10]

-

After cooling, dilute the mixture with water and extract with an appropriate organic solvent.

-

Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product via column chromatography to obtain the 3-vinylindole.

-

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between 3-bromoindole and a terminal alkyne.[12] The reaction is co-catalyzed by palladium and copper complexes and proceeds under mild, basic conditions.[13]

Caption: Interlinked catalytic cycles for the Sonogashira reaction.

Quantitative Data for Sonogashira Coupling of 3-Bromoindoles

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | RT | 75-93 | [14] |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | RT | 80 | [14] |

| 3 | Aryl alkynes | (NHC)-Pd (0.01) | (NHC)-Cu (1) | Base | Non-anhydrous | RT | High | [15] |

| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | RT | Varies | [16] |

Experimental Protocol: Sonogashira Coupling

-

Reagents: 3-Bromoindole, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), base (e.g., triethylamine, Et₃N), and solvent (e.g., THF).

-

Procedure:

-

To a Schlenk flask, add 3-bromoindole (1.0 equiv), the palladium catalyst (2-5 mol%), and CuI (1-5 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon).

-

Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N).

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirring mixture at room temperature.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography to isolate the 3-alkynyl-indole product.[14][16]

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling 3-bromoindole with a wide range of primary or secondary amines.[17][18] This reaction is crucial for synthesizing N-substituted indole derivatives, which are prevalent in pharmaceuticals.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reagents: 3-Bromoindole, amine, palladium pre-catalyst (e.g., a palladacycle), ligand (e.g., a biaryl phosphine), a strong base (e.g., NaOt-Bu or LHMDS), and an anhydrous, aprotic solvent (e.g., toluene or dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium pre-catalyst and ligand.

-

Add the base, followed by 3-bromoindole (1.0 equiv).

-

Add the anhydrous solvent, followed by the amine (1.2 equiv).

-

Seal the vessel and heat the mixture to the required temperature (typically 80-110°C) with vigorous stirring.

-

Monitor the reaction's progress by LC-MS or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

After filtration and concentration, purify the crude product by column chromatography.[19][20][21]

-

Other Key Reactions

Beyond palladium-catalyzed couplings, the 3-bromoindole moiety participates in several other synthetically useful transformations.

Ullmann Coupling

The Ullmann reaction, a classical copper-catalyzed coupling, can be used to form C-N and C-C bonds with 3-bromoindoles.[22][23] While often requiring harsher conditions than palladium-catalyzed methods, modern protocols using ligands like L-proline have made the reaction milder and more efficient for N-arylation.[24][25]

Quantitative Data for Ullmann Coupling of 3-Bromoindoles

| Entry | Coupling Partner | Cu Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Pyrrole | CuI | L-Proline | K₂CO₃ | DMSO | 90 | Good | [24] |

| 2 | Imidazole | CuI | L-Proline | K₂CO₃ | DMSO | 90 | Excellent | [24] |

| 3 | Intramolecular (amine) | Cu(I) | None | Base | Varies | Varies | Varies | [26] |

Metal-Halogen Exchange

The bromine atom of 3-bromoindole can be readily swapped for a metal (typically lithium) via metal-halogen exchange.[27][28] This is usually achieved by treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures.[29][30] The resulting 3-lithioindole is a potent nucleophile that can react with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups at the C3 position.[31]

Caption: General pathway for functionalization via metal-halogen exchange.

Experimental Protocol: Metal-Halogen Exchange and Carboxylation

-

Reagents: 3-Bromo-1H-indole, i-PrMgCl, n-BuLi, dry THF, and CO₂ (from dry ice).

-

Procedure:

-

Dissolve 3-bromo-1H-indole (1.0 equiv) in dry THF in an oven-dried flask under an inert atmosphere and cool to 0°C.

-

Add a solution of i-PrMgCl in THF (1.0 equiv) dropwise to deprotonate the indole nitrogen.

-

Stir for 5 minutes, then cool the solution to -20°C.

-

Add a solution of n-BuLi in hexanes (2.0 equiv) dropwise, maintaining the temperature below -20°C to perform the Br-Li exchange.

-

After stirring for a short period, quench the reaction by pouring the mixture over crushed dry ice (an excess of CO₂).

-

Allow the mixture to warm to room temperature, then add water and acidify with HCl to protonate the carboxylate.

-

Extract the product, 1H-indole-3-carboxylic acid, with an organic solvent.

-

Dry the organic layer, concentrate, and purify as needed.[31]

-

Applications in Medicinal Chemistry and Materials Science

The synthetic versatility of 3-bromoindole makes it a valuable precursor for compounds with significant biological activity and material properties.

-

Drug Development: The indole core is present in many FDA-approved drugs. The ability to easily diversify the C3 position via the reactions described above allows for the rapid generation of compound libraries for high-throughput screening. For instance, the synthesis of Axitinib, a kinase inhibitor, can involve a Heck coupling of a 3-bromoindazole (an indole isostere).[9]

-

Organic Materials: Polyindoles and indole-containing copolymers are of interest in the field of organic electronics for applications in sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The cross-coupling reactions of 3-bromoindole are essential for synthesizing the well-defined conjugated polymers and oligomers required for these applications.

Conclusion

The 3-bromoindole functional group is a cornerstone of modern indole chemistry. Its predictable and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides chemists with a powerful toolkit for molecular construction. The ability to readily form C-C and C-N bonds under increasingly mild conditions has cemented its role as a key building block in the synthesis of complex molecules for the pharmaceutical and materials science industries. Future developments will likely focus on expanding the scope of these reactions, developing more sustainable and efficient catalytic systems, and applying these methods to novel and ever-more complex synthetic challenges.

References

- 1. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. kbfi.ee [kbfi.ee]

- 15. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 22. Ullmann Reaction [organic-chemistry.org]

- 23. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 24. l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Semantic Scholar [semanticscholar.org]

- 25. Ullmann coupling-An overview - operachem [operachem.com]

- 26. Synthesis of 3-arylindole derivatives from nitroalkane precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 28. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3-Bromo-1H-indole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed interpretation of the spectroscopic data for 3-Bromo-1H-indole-6-carboxylic acid. Due to the limited availability of directly published complete spectra for this specific compound, this guide leverages a comprehensive analysis of structurally related analogs to predict and interpret its characteristic spectroscopic features. This document outlines the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by established principles of spectroscopic interpretation for indole derivatives and carboxylic acids. Detailed experimental protocols for acquiring such data are also provided, alongside logical workflow diagrams generated using Graphviz to illustrate the process of spectroscopic analysis. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are working with or synthesizing this and related compounds.

Introduction

This compound is a halogenated indole derivative. The indole nucleus is a prominent scaffold in numerous biologically active compounds and pharmaceuticals. The presence of a bromine atom and a carboxylic acid group on the indole ring is expected to significantly influence its chemical reactivity and biological activity. Accurate interpretation of its spectroscopic data is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior. This guide provides a foundational understanding of the expected spectroscopic signatures of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of data from closely related compounds, including 3-bromo-1H-indole, indole-6-carboxylic acid, and other substituted indoles.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~11.5 - 12.5 | br s | 1H | N-H (indole) | - |

| ~12.0 - 13.0 | br s | 1H | O-H (carboxylic acid) | - |

| ~8.0 | s | 1H | H-2 | - |

| ~7.9 | d | 1H | H-7 | J ≈ 8.0 |

| ~7.8 | s | 1H | H-5 | - |

| ~7.5 | d | 1H | H-4 | J ≈ 8.0 |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~136 | C-7a |

| ~130 | C-3a |

| ~125 | C-2 |

| ~122 | C-6 |

| ~120 | C-4 |

| ~118 | C-5 |

| ~114 | C-7 |

| ~95 | C-3 |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3400 | Medium, Sharp | N-H stretch (indole) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic) |

| ~1300 | Medium | C-O stretch |

| ~1250 | Medium | O-H bend |

| ~750 | Strong | C-H bend (aromatic) |

| ~650 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data